molecular formula C16H23NO B14221946 (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one CAS No. 824977-86-8

(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one

Cat. No.: B14221946
CAS No.: 824977-86-8
M. Wt: 245.36 g/mol
InChI Key: LHUXOLIHPBFFPS-AWEZNQCLSA-N
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Description

(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is an organic compound that belongs to the class of ketones. It features a piperidine ring and a methylphenyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and piperidine.

    Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate.

    Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids or bases for condensation reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)propan-1-one: Similar structure with a shorter carbon chain.

    (3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)pentan-1-one: Similar structure with a longer carbon chain.

Uniqueness

(3S)-1-(4-Methylphenyl)-3-(piperidin-1-yl)butan-1-one is unique due to its specific combination of a piperidine ring and a methylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

824977-86-8

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(3S)-1-(4-methylphenyl)-3-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)12-14(2)17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1

InChI Key

LHUXOLIHPBFFPS-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@H](C)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)N2CCCCC2

Origin of Product

United States

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